METHYL 2-[(2,4-DICHLOROPHENYL)FORMAMIDO]ACETATE
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Description
METHYL 2-[(2,4-DICHLOROPHENYL)FORMAMIDO]ACETATE is a useful research compound. Its molecular formula is C10H9Cl2NO3 and its molecular weight is 262.09 g/mol. The purity is usually 95%.
The exact mass of the compound methyl N-(2,4-dichlorobenzoyl)glycinate is 260.9959485 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbon Dioxide Capture
Amino acid ionic liquids, similar in structure to the compound of interest, have been investigated for their ability to capture carbon dioxide. For instance, tetramethylammonium glycinate ([N1111][Gly]) mixed with 2-amino-2-methyl-1-propanol (AMP) aqueous solutions shows enhanced CO2 absorption capabilities. The study demonstrates that [N1111][Gly] promotes the absorption of CO2, with kinetics suggesting a fast pseudo-first-order reaction regime, making it a potential solvent for CO2 capture technologies (Zhou, Jing, & Zhou, 2012).
Photocatalytic Applications
Research on graphitic carbon nitride (g-C3N4) prepared at different temperatures for photocatalytic activities hints at the potential for compounds like methyl N-(2,4-dichlorobenzoyl)glycinate to be used in similar applications. The study found that calcination temperature significantly affects the material's ability to degrade pollutants under visible light, suggesting a pathway to enhance photocatalytic performance in environmental cleanup efforts (Mo et al., 2015).
Thermoresponsive Hydrogels for Drug Delivery
Poly(N-acryloyl glycinamide), a compound related to glycinate derivatives, forms thermoresponsive hydrogels that can transition from gel to sol states at temperatures slightly above body temperature. This property is exploited for localized, sustained drug delivery, where the material's phase transition can control the release rate of therapeutic agents (Boustta et al., 2014).
Glycosylation Analysis in Polysaccharides
Methylation analysis is crucial for understanding the structure of polysaccharides, with applications in food science, biology, and medicine. Techniques involving derivatization, such as those used for glycosyl linkage analysis, might be applicable for analyzing or modifying compounds like methyl N-(2,4-dichlorobenzoyl)glycinate, providing insights into their structural and functional properties (Sims et al., 2018).
Synthesis and Functionalization Techniques
The use of glycinate derivatives in synthesizing complex molecules is highlighted by studies on heterocyclic intermediates for asymmetric synthesis and the construction of water-soluble amino acid derivatives. These methodologies showcase the versatility of glycinate compounds in creating functional materials for various applications, including pharmaceuticals and supramolecular chemistry (Groth et al., 1993).
Properties
IUPAC Name |
methyl 2-[(2,4-dichlorobenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c1-16-9(14)5-13-10(15)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNFJGGLRAIOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.